6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one
Description
Properties
IUPAC Name |
6-chloro-4-(2-fluorophenyl)-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOFQWBQATOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404309 | |
| Record name | STK374259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40069-75-8 | |
| Record name | STK374259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one typically involves the reaction of 2-fluoroaniline with 6-chloro-2-aminobenzamide under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns and ring modifications. Below is a comparative analysis of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations :
Substituent Effects :
- The 2-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorophenyl (e.g., compound 6e in ) or chlorophenyl analogs (e.g., ). Fluorine’s electron-withdrawing nature enhances metabolic stability and binding interactions .
- Replacement of the 2-fluorophenyl with a 2-chlorophenyl group () increases lipophilicity but may reduce target selectivity due to larger atomic size.
Thioxo substitution at position 2 () introduces hydrogen-bonding capabilities, which could enhance interactions with enzymatic targets compared to the ketone in the target compound .
Synthetic Routes :
- The target compound shares synthetic pathways with analogs, such as condensation reactions (e.g., ) and nucleophilic cyclization (). However, yields and purity may vary based on substituent reactivity .
Biological Activity
6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one is a compound belonging to the quinazoline family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a quinazoline core with a chlorine atom at position 6 and a fluorophenyl substituent at position 4, contributing to its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of quinazoline-pyrimidine hybrids, including compounds similar to this compound, against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The compound showed promising results with an IC50 value of approximately 5.9 µM against A549 cells, demonstrating superior activity compared to standard treatments like Cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.9 |
| Cisplatin | A549 | 15.37 |
| This compound | SW-480 | 2.3 |
| Cisplatin | SW-480 | 16.1 |
| This compound | MCF-7 | 5.65 |
| Cisplatin | MCF-7 | 3.2 |
Enzyme Inhibition
The compound also acts as an inhibitor of various kinases, particularly p21-activated kinase 4 (PAK4). This kinase plays a crucial role in cell proliferation and survival pathways in cancer cells . The structure-based design of similar compounds has led to the identification of potent inhibitors with selectivity for PAK4, indicating that modifications in the quinazoline structure can enhance inhibitory activity.
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. The compound's ability to disrupt EGFR (epidermal growth factor receptor) autophosphorylation has been documented, suggesting that it may interfere with growth factor signaling critical for tumor growth .
Case Studies
Several studies have demonstrated the efficacy of quinazoline derivatives in preclinical models:
- Anticancer Efficacy : In vitro studies showed that derivatives similar to this compound significantly inhibited the growth of cancer cell lines, with structure-activity relationship (SAR) analyses revealing that halogen substitutions enhance potency .
- In Silico Studies : Computational docking studies indicated that the compound binds effectively to target proteins involved in cancer metabolism and proliferation, supporting its potential as a therapeutic agent .
- Toxicological Profile : Preliminary toxicity assessments have shown that while the compound exhibits potent anticancer activity, its safety profile requires further investigation through in vivo studies to assess therapeutic windows and potential side effects .
Q & A
Basic: How can the synthesis of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one be optimized under varying catalytic conditions?
Methodological Answer:
To optimize synthesis, screen catalysts (e.g., ionic liquids, Lewis acids) and reaction parameters (temperature, solvent polarity, stoichiometry). For example, demonstrates that ionic liquids like [BMIM]BF₄ achieve >90% yields for analogous quinazolinones by reducing reaction times and improving regioselectivity . Use a design-of-experiments (DoE) approach to evaluate catalyst loading (5–20 mol%) and temperature (80–120°C). Monitor reaction progress via TLC or HPLC. Post-reaction, purify via recrystallization (e.g., methanol/water mixtures) and confirm purity by melting point analysis and spectroscopic methods.
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling patterns (e.g., ²J₆-F splitting in the 2-fluorophenyl group) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z 303.7).
- Elemental Analysis : Ensure purity by matching calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .
Advanced: How can enantiomers or chiral impurities be resolved during asymmetric synthesis?
Methodological Answer:
For enantiomeric resolution:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Optimize flow rates (0.5–1.5 mL/min) and monitor UV absorption at λ = 254 nm .
- Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (+)-3-carene-derived catalysts) to induce stereoselectivity during cyclopropane ring formation in intermediates .
- X-ray Crystallography : Confirm absolute configuration using SHELXL for refinement (R-factor <0.05) .
Advanced: What methodologies are recommended for detecting and quantifying impurities in synthesized batches?
Methodological Answer:
- HPLC with Reference Standards : Use impurities like 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS 119401-13-7) as reference markers. Employ a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile:water (55:45, 0.1% TFA) at 1.0 mL/min .
- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions.
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation products .
Advanced: How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer:
- Crystal Growth : Recrystallize from DMF/ethanol (1:3) at 4°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data up to θ = 25°.
- Structure Refinement : Process with SHELXS for phase solution and SHELXL for refinement. Analyze bond angles (C-Cl: ~1.73 Å) and torsion angles (fluorophenyl ring dihedral angle ~15° with quinazolinone plane) .
Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies in antimicrobial research?
Methodological Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) or thioamide substitutions (C=S instead of C=O) to enhance bioactivity .
- In Vitro Assays : Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination).
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase) .
Advanced: How to address conflicting crystallographic data during structure refinement?
Methodological Answer:
- Parameter Analysis : Apply Flack’s x parameter to assess centrosymmetricity in near-racemic crystals. Avoid η due to overprecision in near-symmetric structures .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned datasets. Validate with Rint <0.05 and CC₁/2 >0.8 .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Use mixed solvents like ethanol:water (3:1) or DCM:hexane (1:4) for high-purity crystals. Monitor solubility via hot filtration (80°C) and slow cooling (0.5°C/min). For polar derivatives, DMF:diethyl ether (1:5) may improve yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
